8-Amino-1-octanethiol hydrochloride

Self-assembled monolayer Electron-transfer kinetics Electrochemical sensor

8-Amino-1-octanethiol hydrochloride (8-AOT, 8-mercaptooctylamine hydrochloride) is a bifunctional C8 alkanethiol bearing an ω-amino group presented as the HCl salt. The thiol terminus chemisorbs strongly onto gold and other coinage‑metal surfaces to form self‑assembled monolayers (SAMs), while the protonated amine provides a pH‑tunable, positively charged interface for electrostatic and covalent biomolecular immobilization.

Molecular Formula C8H20ClNS
Molecular Weight 197.77 g/mol
CAS No. 937706-44-0
Cat. No. B3183365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1-octanethiol hydrochloride
CAS937706-44-0
Molecular FormulaC8H20ClNS
Molecular Weight197.77 g/mol
Structural Identifiers
SMILESC(CCCCS)CCCN.Cl
InChIInChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H
InChIKeyCCWZBRKMJBSNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1-octanethiol hydrochloride (CAS 937706-44-0) – Chemical Identity and Core Competency for Surface Engineering Procurement


8-Amino-1-octanethiol hydrochloride (8-AOT, 8-mercaptooctylamine hydrochloride) is a bifunctional C8 alkanethiol bearing an ω-amino group presented as the HCl salt. The thiol terminus chemisorbs strongly onto gold and other coinage‑metal surfaces to form self‑assembled monolayers (SAMs), while the protonated amine provides a pH‑tunable, positively charged interface for electrostatic and covalent biomolecular immobilization . Commercial material is supplied as a solid with ≥95% assay, mp 158–163 °C, and recommended storage at 2–8 °C . These handling characteristics, combined with the hydrochloride‑enhanced water solubility, make 8‑AOT a practical, ready‑to‑use building block for biosensor, microarray, and molecular‑electronics fabrication workflows .

Why 8-Amino-1-octanethiol Hydrochloride Cannot Be Replaced by Generic ω‑Aminoalkanethiols in Performance‑Driven Applications


Surface‑bound ω‑aminoalkanethiols are often treated as interchangeable “amine‑SAM” reagents, yet their interfacial properties diverge sharply with chain length and terminal group identity. The C8 backbone of 8‑AOT occupies a narrow performance window: chains shorter than C8 produce poorly ordered monolayers with pinhole‑limited blocking, while chains longer than C10 suppress electron‑transfer rates to levels unsuitable for electrochemical sensing [1]. Simultaneously, the protonated −NH₃⁺ terminus delivers a >40‑fold acceleration in heterogeneous electron‑transfer kinetics relative to hydroxyl‑terminated analogs and a >120‑fold acceleration versus hydrophobic methyl‑terminated layers of equal chain length [2]. These effects cannot be predicted from molecular formula alone; they arise from the interplay of chain‑length‑governed packing density and terminal‑group‑governed surface charge and wettability. Consequently, substituting 8‑AOT with a shorter or longer ω‑aminoalkanethiol, or with a non‑amino octanethiol derivative, will alter the rate of charge transport, the density of covalently immobilized biomolecules, and the degree of non‑specific adsorption .

Quantitative Differentiation Evidence: 8-Amino-1-octanethiol Hydrochloride vs. Closest Structural Analogs


Heterogeneous Electron‑Transfer Rate Constant (kₛ): 8‑AOT Outperforms Methyl‑ and Hydroxyl‑Terminated C8 Thiols by Factors of 40–120

In a direct head‑to‑head comparison using identically prepared gold disc electrodes, the apparent heterogeneous electron‑transfer rate constant (kₛ) for the Fe(CN)₆³⁻/⁴⁻ redox probe was 40‑fold higher for 8‑amino‑1‑octanethiol than for 8‑mercapto‑1‑octanol and 122‑fold higher than for unfunctionalized 1‑octanethiol. The carboxyl‑terminated analog yielded a kₛ only 2‑fold lower than that of 8‑AOT but at the expense of a significantly more hydrophilic surface (contact angle 41° vs. 56°) and greater monolayer disorder [1][2]. This demonstrates that the −NH₂/−NH₃⁺ terminus provides a unique combination of rapid charge transport and moderate wettability that neither the −OH, −CH₃, nor −COOH termini can replicate.

Self-assembled monolayer Electron-transfer kinetics Electrochemical sensor

Surface Wettability (Contact Angle): 8‑AOT Yields a Moderately Hydrophilic Surface Distinct from Hydrophobic Methyl‑SAMs and Excessively Hydrophilic Carboxyl‑SAMs

Static water contact angle measurements on gold electrodes modified with four C8‑chain thiols revealed that 8‑amino‑1‑octanethiol produces a surface of intermediate hydrophilicity (56° ± 2.5°), compared with highly hydrophobic 1‑octanethiol (95° ± 1.3°) and strongly hydrophilic 8‑mercaptooctanoic acid (41° ± 1.8°). The hydroxyl‑terminated analog gave 72° ± 2.3° [1]. This moderate wettability is critical for balancing aqueous biomolecule accessibility with the prevention of non‑specific hydrophobic adsorption, a key requirement in surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) biosensor platforms .

Contact angle Surface energy Protein immobilization

Femtomolar Oligonucleotide Detection Enabled by the C8‑Amino‑SAM Ion‑Channel Gating Mechanism

Gold electrodes co‑modified with a 13‑mer peptide nucleic acid (PNA) probe and 8‑amino‑1‑octanethiol achieved a detection limit of approximately 10⁻¹⁵ M (femtomolar) for a complementary oligonucleotide using the ion‑channel sensor technique, with no response to a one‑base mismatched sequence [1]. This represents a 10⁵‑fold improvement over the earlier 10‑mer PNA/8‑AOT system, which itself delivered a detection limit of 5.1 × 10⁻¹⁰ M and a relative standard deviation of 1.5% [2]. The sensing mechanism relies uniquely on the protonated −NH₃⁺ group of 8‑AOT to electrostatically repel the cationic [Ru(NH₃)₆]³⁺ marker; upon hybridization of the negatively charged target, the surface charge reverses, allowing marker access and a quantitative redox signal. While other ω‑aminoalkanethiols could theoretically participate in this mechanism, only the C8 length has been validated to support both sufficient SAM ordering for low background current and adequate electron‑transfer rate for high signal‑to‑noise ratio [3].

Ion-channel sensor PNA biosensor Oligonucleotide detection

Chain‑Length Balance: C8 Provides an Optimal Compromise Between SAM Ordering and Electron‑Transfer Efficiency Relative to C2, C6, and C11 ω‑Aminoalkanethiols

A systematic X‑ray photoelectron spectroscopy (XPS) and density functional theory (DFT) study comparing cysteamine (C2) and 11‑mercaptoundecylamine (C11) demonstrated that long‑chain aminothiols form substantially better‑ordered SAMs with a homogeneous sulfur‑gold binding environment, whereas short‑chain aminothiols induce surface reconstruction and exhibit heterogeneous S 2p binding energies indicative of disordered adatom/vacancy structures [1]. Extrapolating this class‑level trend to the C8 chain of 8‑AOT places it in the intermediate regime where SAM order is sufficient to yield a low‑defect blocking layer (as confirmed by a double‑layer capacitance of 1.2 μF cm⁻² versus 34 μF cm⁻² for bare gold [2]), while the 1.2 nm physical thickness preserves a tunneling‑limited electron‑transfer rate of 1.1 × 10⁻² cm s⁻¹ – approximately 10³‑ to 10⁵‑fold faster than the rates reported for analogous C11–C16 alkanethiol SAMs [3]. In mixed‑SAM studies for cytochrome electrochemistry, films containing 8‑mercaptooctylamine (C8‑NH₂) yielded an electroactive coverage of 0.3 pmol cm⁻² for OmcA decaheme cytochrome versus 0.9 pmol cm⁻² for the C6‑NH₂ analog, suggesting that the C8 chain provides a different spatial presentation of the terminal amine that may favor certain protein orientations [4].

Chain-length effect SAM ordering Tunneling barrier

Hydrochloride Salt Form: Verified Water Solubility and Defined Storage Stability versus Free‑Base ω‑Aminoalkanethiols

8‑AOT is supplied as the hydrochloride salt, which confers aqueous solubility of at least 25 mg mL⁻¹ (approximately 126 mM) and enables direct dissolution in aqueous buffer without organic co‑solvents, a critical requirement for reproducible SAM formation in biosensor and biological interface protocols [1]. The crystalline solid form with a defined melting point of 158–163 °C provides an unambiguous identity and purity benchmark, while the recommended 2–8 °C storage temperature is compatible with standard laboratory refrigeration, unlike some free‑base ω‑aminoalkanethiols that require −20 °C storage under inert atmosphere to prevent disulfide formation . The commercial availability at ≥95% purity from multiple reputable suppliers (Sigma‑Aldrich, Dojindo, Santa Cruz Biotechnology) further supports procurement reliability .

Solubility Hydrochloride salt Shelf stability

Procurement‑Guiding Application Scenarios for 8‑Amino‑1‑octanethiol Hydrochloride Based on Verified Differentiated Performance


Femtomolar Electrochemical DNA/RNA Biosensors via PNA‑Based Ion‑Channel Gating

Researchers developing ultra‑sensitive nucleic acid sensors should select 8‑AOT as the SAM diluent and electrostatic gate. The protonated amine terminus provides the positive surface charge necessary to repel the [Ru(NH₃)₆]³⁺ redox marker in the absence of target, yielding a low background current. Upon hybridization of negatively charged complementary oligonucleotides, the surface charge reverses, enabling a concentration‑dependent redox signal with a validated detection limit of 5.1 × 10⁻¹⁰ M (10‑mer PNA) down to ~10⁻¹⁵ M (13‑mer PNA) with single‑base mismatch discrimination [1][2]. This performance tier, demonstrated exclusively with the C8‑amino‑SAM architecture, makes 8‑AOT the procurement choice for diagnostic sensor R&D groups targeting sub‑picomolar nucleic acid detection without enzymatic amplification.

SPR‑Based Peptide Microarrays for High‑Throughput Kinase Activity Screening

In surface plasmon resonance (SPR) peptide microarray fabrication, the reactive −NH₂ group of 8‑AOT serves as the covalent anchoring point for carboxyl‑terminated peptides or PEG‑spacer‑peptide conjugates, enabling oriented immobilization of kinase substrate peptides on gold‑coated SPR chips [1]. The intermediate contact angle of 56° ensures uniform aqueous wetting during peptide printing while minimizing non‑specific protein adsorption, a balance that more hydrophilic (COOH‑SAM, θ = 41°) or hydrophobic (CH₃‑SAM, θ = 95°) surfaces cannot provide simultaneously [2]. Procurement of 8‑AOT for microarray workflows is indicated whenever SPR‑based kinase profiling requires high signal‑to‑noise ratios and reproducible spot morphology.

Electrostatic Deposition of Polyoxometalates for Molecular Electronics and Memory Devices

The positively charged 8‑AOT SAM on gold substrates or gold nanodots enables the electrostatic immobilization of negatively charged polyoxometalates (POMs) such as [H₇P₈W₄₈O₁₈₄]³³⁻, a giant redox‑active cluster with high charge‑storage capacity [1]. The C8 chain length was specifically selected to provide a compact yet well‑ordered seeding layer that can be rinsed to eliminate aggregates, yielding uniformly covered substrates essential for reproducible charge‑transport measurements in molecular junction devices [2]. Research groups fabricating POM‑based non‑volatile memory or molecular diode prototypes should specify 8‑AOT as the SAM component to ensure compatibility with the established protocols validated in the Nanoscale (2019) study.

Mixed‑SAM Platforms for Optimized Redox Protein Immobilization and Biohybrid Photoanodes

For the immobilization of decaheme cytochromes (OmcA, MtrC) on gold electrodes, mixed SAMs containing 20% 8‑mercaptooctylamine (8‑NH₃⁺) and 80% 8‑mercaptooctanol (8‑OH) have been systematically characterized and shown to yield the highest electroactive protein coverages for MtrC films among the tested compositions [1]. The C8‑amine component provides the electrostatic anchor for the negatively charged protein while the hydroxyl diluent maintains monolayer fluidity and prevents denaturation. Procurement of high‑purity 8‑AOT is essential for reproducing the precise 20:80 ratio that maximizes electroactive coverage in biohybrid photoelectrochemical systems.

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